

Application Note: Crystallization & Resolution of 1-(3-Isopropoxyphenyl)ethanamine Salts

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Compound of Interest

Compound Name:	1-(3-Isopropoxyphenyl)ethanamine
CAS No.:	854304-17-9
Cat. No.:	B2964813

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Executive Summary

This guide details the crystallization and salt formation protocols for **1-(3-Isopropoxyphenyl)ethanamine** (CAS: 854304-17-9), a lipophilic chiral amine building block. Structurally analogous to the key intermediate used in Rivastigmine synthesis (the 3-methoxy derivative), this molecule presents unique solubility challenges due to the bulky isopropoxy group.

This document provides two distinct workflows:

- Bulk Isolation: Formation of the Hydrochloride (HCl) salt for stability and transport.
- Chiral Resolution: Optical purification of the racemate using diastereomeric crystallization with L-Tartaric acid or (S)-Mandelic acid.

Key Technical Insight: Unlike its methoxy analog, the isopropoxy substituent significantly increases lipophilicity (

vs 1.6). Consequently, standard aqueous-methanol protocols must be adapted to anhydrous ethanol or isopropanol (IPA) systems to prevent oiling out and ensure controlled nucleation.

Chemical Context & Salt Selection Strategy

Structural Analysis

- Core Structure:
 - methylbenzylamine scaffold.
- Substituent: 3-Isopropoxy (-OiPr) at the meta position.
- Chirality: The benzylic carbon is a stereocenter. The (S)-enantiomer is frequently the pharmacophore target in this class of intermediates.

Solubility Profile & Solvent Selection

The isopropoxy group disrupts crystal packing less than a tert-butyl group but adds significant hydrophobicity compared to a methoxy group.

Solvent System	Solubility (Free Base)	Solubility (HCl Salt)	Recommendation
Water	Low (< 5 mg/mL)	High (> 100 mg/mL)	Avoid for crystallization; yield loss.
Methanol	Very High	High	Good for dissolution, poor for yield.
Ethanol (EtOH)	High	Moderate	Ideal for Resolution.
Isopropanol (IPA)	High	Low-Moderate	Ideal for HCl Isolation.
MTBE	High	Insoluble	Excellent Anti-solvent.

Salt Screen Decision Matrix

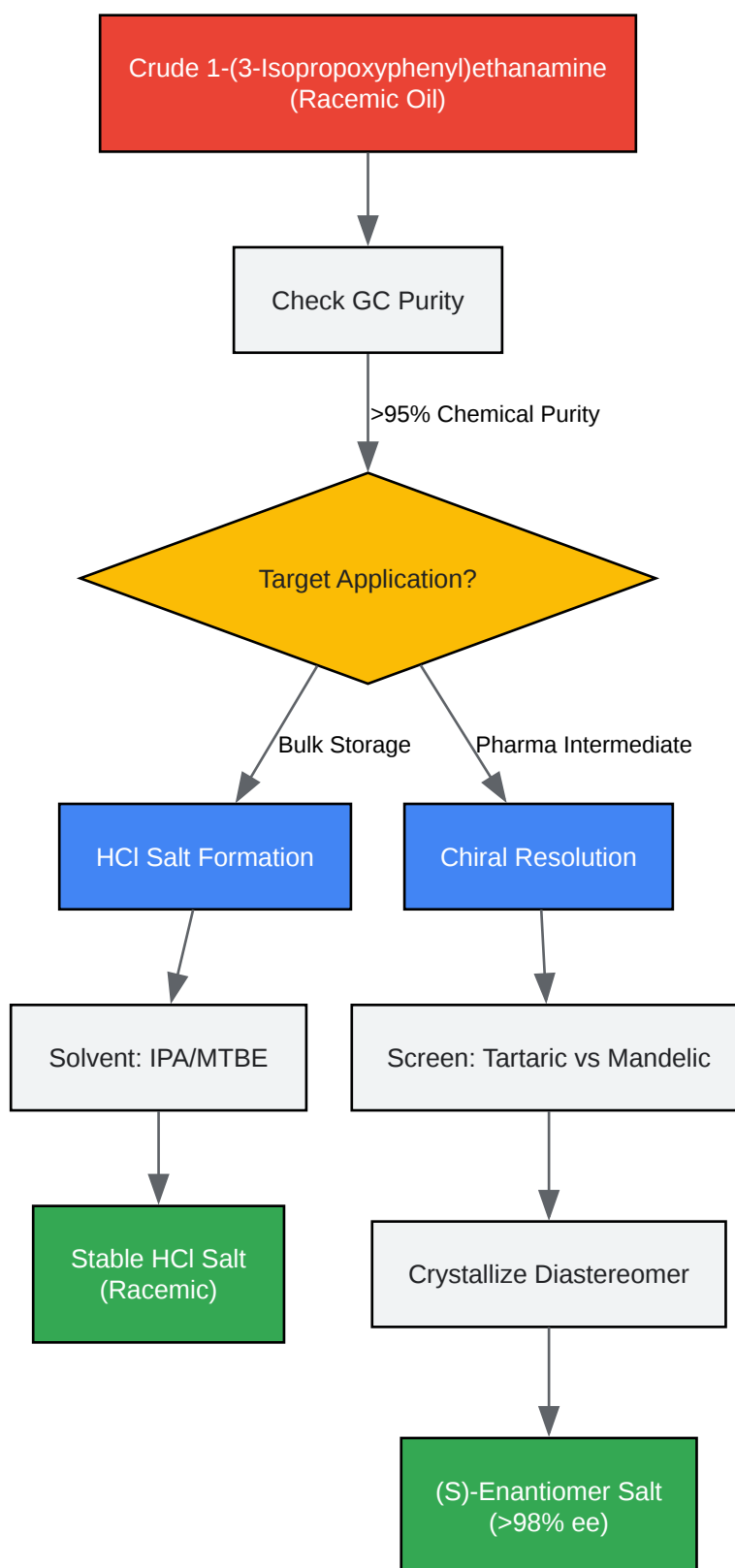
The choice of counter-ion dictates the solid-state properties.

- Hydrochloric Acid (HCl): Forms a hygroscopic but high-melting solid. Best for non-chiral isolation.
- L-(+)-Tartaric Acid: The "Gold Standard" for resolving
-methylbenzylamines. Forms a 1:1 or 2:1 diastereomeric salt complex.
- (S)-Mandelic Acid: Alternative resolving agent if Tartrate fails; yields highly crystalline salts due to
-
stacking interactions.

Workflow Visualization

Salt Selection & Process Flow

The following diagram illustrates the decision logic for processing the crude reaction mixture.



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Figure 1: Decision tree for salt formation based on downstream application requirements.

Detailed Experimental Protocols

Protocol A: Synthesis and Isolation of the Hydrochloride Salt

Objective: Convert the unstable, air-sensitive free amine oil into a stable solid for storage.

Reagents:

- Crude **1-(3-Isopropoxyphenyl)ethanamine** (10 g, ~51.7 mmol)
- Isopropanol (IPA) (50 mL)
- HCl in IPA (5-6 N) or concentrated aqueous HCl (37%)
- MTBE (Methyl tert-butyl ether) (Anti-solvent)

Procedure:

- **Dissolution:** Dissolve 10 g of the crude amine in 50 mL of anhydrous IPA. Cool the solution to 0–5 °C in an ice bath.
- **Acidification:** Dropwise add 1.1 equivalents of HCl (approx. 10 mL of 6N HCl/IPA).
 - **Critical Step:** Monitor internal temperature; keep below 20 °C to prevent degradation or oiling out.
 - **Observation:** The solution should turn cloudy as the salt nucleates.
- **Crystallization:** Stir at 0 °C for 2 hours. If a thick slurry does not form, add MTBE (20 mL) slowly to drive precipitation.
- **Filtration:** Filter the white solid under vacuum (nitrogen blanket recommended).
- **Washing:** Wash the cake with cold MTBE (2 x 20 mL) to remove lipophilic impurities.
- **Drying:** Dry in a vacuum oven at 40 °C for 12 hours.
 - **Expected Yield:** 85–90%

- Melting Point: Expect range 145–155 °C (Verify via DSC).

Protocol B: Chiral Resolution via Diastereomeric Crystallization

Objective: Isolate the (S)-enantiomer using L-(+)-Tartaric acid. This protocol relies on the solubility difference between the (S, L)-tartrate and (R, L)-tartrate salts.

Reagents:

- Racemic **1-(3-Isopropoxyphenyl)ethanamine** (10 g, 51.7 mmol)
- L-(+)-Tartaric Acid (7.76 g, 51.7 mmol) (1.0 eq)
- Solvent: Ethanol (Absolute) (100 mL)

Procedure:

- Preparation: Dissolve the amine (10 g) in Ethanol (40 mL). Separately, dissolve L-Tartaric acid (7.76 g) in Ethanol (60 mL) at 50 °C.
- Mixing: Add the hot tartaric acid solution to the amine solution while stirring at 50 °C. The mixture should remain clear.
- Controlled Cooling (The "Resolution Ramp"):
 - Cool from 50 °C to 40 °C over 30 minutes.
 - Seeding: At 40 °C, seed with pure (S)-amine-L-tartrate crystals (if available) or scratch the glass to induce nucleation.
 - Cool from 40 °C to 20 °C over 2 hours (0.15 °C/min).
 - Hold at 20 °C for 4 hours.
- Filtration: Filter the resulting crystals.

- Note: The solid is enriched in the less soluble diastereomer (typically the S-L salt for this class, but must be verified by chiral HPLC).
- Recrystallization (Enrichment):
 - Dissolve the wet cake in refluxing Ethanol (minimum volume, approx 5 vol).
 - Cool slowly to room temperature.
 - Filter and dry.
- Liberation of Free Base: Treat the salt with 1N NaOH and extract with DCM to obtain the chiral free amine.

Validation Criteria:

- Enantiomeric Excess (ee): >98% (determined by Chiral HPLC using a Chiralcel OD-H column).
- Yield: 30–35% (Theoretical max is 50%).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Oiling Out	Solvent is too polar (water present) or cooling is too fast.	Switch to anhydrous Ethanol/IPA. Reduce cooling rate. Add seed crystals at metastability zone.
Low Yield	Product too soluble in alcohol.	Add MTBE as an anti-solvent after initial nucleation.
Low Chiral Purity	Non-selective precipitation.	Re-heat to reflux and cool slower. Ensure stoichiometry is exactly 1:1.
Hygroscopicity	HCl salt absorbs moisture.	Dry under high vacuum with P ₂ O ₅ trap. Store in desiccator.

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